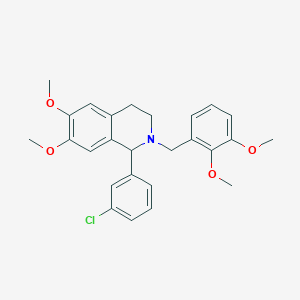![molecular formula C17H13ClN2OS2 B4933861 3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4933861.png)
3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. The inhibition of glutaminase by CB-839 has been shown to have significant anti-tumor effects in preclinical studies, making it a promising candidate for cancer therapy.
Mécanisme D'action
3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is a critical nutrient for cancer cells, as it provides a source of energy and building blocks for macromolecules. By inhibiting glutaminase, 3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide deprives cancer cells of this essential nutrient, leading to metabolic stress and cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide has also been shown to have other biochemical and physiological effects. For example, 3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide has been shown to reduce inflammation and improve insulin sensitivity in preclinical models. These effects may have implications for the treatment of other diseases beyond cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide as a research tool is its selectivity for glutaminase. This allows researchers to specifically target the glutamine metabolism pathway and study its role in cancer cell biology. However, one limitation of 3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide. One area of interest is the development of combination therapies that target multiple metabolic pathways in cancer cells. Another area of interest is the study of 3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide in combination with immunotherapies, as glutamine metabolism has been shown to play a role in immune cell function. Additionally, the development of more potent and soluble analogs of 3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide may improve its efficacy as a cancer therapy.
Méthodes De Synthèse
The synthesis of 3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with 3-methylphenylamine and carbon disulfide, followed by the addition of thionyl chloride and ammonia. The resulting product is then purified by column chromatography.
Applications De Recherche Scientifique
3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, pancreatic, and renal cell carcinoma. In these studies, 3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide has been shown to inhibit tumor growth and proliferation, induce apoptosis, and sensitize cancer cells to other anti-cancer therapies.
Propriétés
IUPAC Name |
3-chloro-N-[(3-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS2/c1-10-5-4-6-11(9-10)19-17(22)20-16(21)15-14(18)12-7-2-3-8-13(12)23-15/h2-9H,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPTWRFHSQNCRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4933786.png)
![N-2-biphenylyl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4933794.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B4933799.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4933807.png)
![2-[(3-ethyl-1-adamantyl)carbonyl]hydrazinecarboxamide](/img/structure/B4933811.png)
![3-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4933813.png)




![2-[(2-chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-methoxybenzoate](/img/structure/B4933883.png)
![4-{2-(acetylamino)-3-[(3-acetylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4933886.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4933894.png)
![2-{[1-ethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}-N-octylacetamide](/img/structure/B4933905.png)